Cas no 1095600-75-1 (methyl 2-(6-amino-1H-indol-1-yl)acetate)
methyl 2-(6-amino-1H-indol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 6-amino-1H-Indole-1-acetic acid methyl ester
- methyl 2-(6-amino-1H-indol-1-yl)acetate
- EN300-1106583
- SCHEMBL3355234
- 1095600-75-1
-
- Inchi: 1S/C11H12N2O2/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13/h2-6H,7,12H2,1H3
- InChI Key: ISXUGEHIFOOHIF-UHFFFAOYSA-N
- SMILES: O(C)C(CN1C=CC2C=CC(=CC1=2)N)=O
Computed Properties
- Exact Mass: 204.089877630g/mol
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.2Ų
methyl 2-(6-amino-1H-indol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106583-0.05g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 0.05g |
$816.0 | 2023-10-27 | |
| Enamine | EN300-1106583-0.1g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 0.1g |
$855.0 | 2023-10-27 | |
| Enamine | EN300-1106583-0.25g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 0.25g |
$893.0 | 2023-10-27 | |
| Enamine | EN300-1106583-0.5g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 0.5g |
$933.0 | 2023-10-27 | |
| Enamine | EN300-1106583-1.0g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 1g |
$971.0 | 2023-06-10 | ||
| Enamine | EN300-1106583-2.5g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 2.5g |
$1903.0 | 2023-10-27 | |
| Enamine | EN300-1106583-5.0g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 5g |
$2816.0 | 2023-06-10 | ||
| Enamine | EN300-1106583-10.0g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 10g |
$4176.0 | 2023-06-10 | ||
| Enamine | EN300-1106583-1g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 1g |
$971.0 | 2023-10-27 | |
| Enamine | EN300-1106583-5g |
methyl 2-(6-amino-1H-indol-1-yl)acetate |
1095600-75-1 | 95% | 5g |
$2816.0 | 2023-10-27 |
methyl 2-(6-amino-1H-indol-1-yl)acetate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on methyl 2-(6-amino-1H-indol-1-yl)acetate
Recent Advances in the Study of Methyl 2-(6-amino-1H-indol-1-yl)acetate (CAS: 1095600-75-1): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound methyl 2-(6-amino-1H-indol-1-yl)acetate (CAS: 1095600-75-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its unique structural features, has shown potential in various applications, including drug discovery and development. The presence of both an amino group and an ester moiety in its structure makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic effects. Recent studies have explored its role in modulating biological pathways, particularly those involved in inflammation and cancer.
One of the key areas of interest is the compound's potential as a building block for the synthesis of novel kinase inhibitors. Kinases play a crucial role in cell signaling and are often targeted in cancer therapy. Researchers have demonstrated that methyl 2-(6-amino-1H-indol-1-yl)acetate can be efficiently modified to produce derivatives that exhibit selective inhibition against specific kinase targets. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted its use in the development of inhibitors targeting the JAK-STAT pathway, which is implicated in various inflammatory and autoimmune diseases.
In addition to its applications in kinase inhibition, methyl 2-(6-amino-1H-indol-1-yl)acetate has also been investigated for its role in the synthesis of fluorescent probes. These probes are valuable tools for studying biological processes at the molecular level. A study in ACS Chemical Biology reported the successful incorporation of this compound into a fluorescent probe designed to detect reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and specificity, making it a promising tool for studying oxidative stress-related diseases.
Another noteworthy application of this compound is in the field of antimicrobial research. Recent findings published in Bioorganic & Medicinal Chemistry Letters have shown that derivatives of methyl 2-(6-amino-1H-indol-1-yl)acetate exhibit potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of methyl 2-(6-amino-1H-indol-1-yl)acetate derivatives. Current research efforts are focused on improving the bioavailability and reducing off-target effects. Advanced computational modeling and structure-activity relationship (SAR) studies are being employed to guide the design of more effective derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, methyl 2-(6-amino-1H-indol-1-yl)acetate (CAS: 1095600-75-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and fluorescent probe development to antimicrobial therapy. Ongoing research aims to address the current limitations and unlock its full therapeutic potential. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of new drugs.
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